Cas no 76469-41-5 (2,3,5-Trifluoropyridine)

2,3,5-Trifluoropyridine structure
2,3,5-Trifluoropyridine structure
Product Name:2,3,5-Trifluoropyridine
Numero CAS:76469-41-5
MF:C5H2F3N
MW:133.071291446686
MDL:MFCD03001162
CID:59790
PubChem ID:2783287
Update Time:2025-04-18

2,3,5-Trifluoropyridine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,3,5-Trifluoropyridine
    • 2,3,5-trifluoro-pyridine
    • CS-W011084
    • SY050276
    • T2778
    • FT-0601995
    • A838716
    • J-506892
    • SB52311
    • MFCD03001162
    • Pyridine, 2,3,5-trifluoro-
    • JKVOXNTXYMXDHN-UHFFFAOYSA-N
    • SCHEMBL781323
    • DTXSID80382558
    • AM20070072
    • AC-24484
    • AKOS005064122
    • 76469-41-5
    • EN300-98136
    • DS-1210
    • DB-024237
    • BBL103006
    • STL556815
    • MDL: MFCD03001162
    • Inchi: 1S/C5H2F3N/c6-3-1-4(7)5(8)9-2-3/h1-2H
    • Chiave InChI: JKVOXNTXYMXDHN-UHFFFAOYSA-N
    • Sorrisi: FC1C(=NC=C(C=1)F)F
    • BRN: 6385503

Proprietà calcolate

  • Massa esatta: 133.01400
  • Massa monoisotopica: 133.014
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 0
  • Complessità: 98.2
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 1.5
  • Superficie polare topologica: 12.9A^2

Proprietà sperimentali

  • Colore/forma: Liquido incolore
  • Densità: 1,499 g/cm3
  • Punto di fusione: No data available
  • Punto di ebollizione: 102°C(lit.)
  • Punto di infiammabilità: 30°C
  • Indice di rifrazione: 1.422
  • Coefficiente di ripartizione dell'acqua: Difficult to mix in water.
  • PSA: 12.89000
  • LogP: 1.49890
  • Solubilità: Insolubile in acqua.

2,3,5-Trifluoropyridine Informazioni sulla sicurezza

2,3,5-Trifluoropyridine Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2,3,5-Trifluoropyridine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Matrix Scientific
009192-1g
2,3,5-Trifluoropyridine, 95%
76469-41-5 95%
1g
$34.00 2023-09-09
Matrix Scientific
009192-5g
2,3,5-Trifluoropyridine, 95%
76469-41-5 95%
5g
$108.00 2023-09-09
Matrix Scientific
009192-25g
2,3,5-Trifluoropyridine, 95%
76469-41-5 95%
25g
$235.00 2023-09-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T820221-25g
2,3,5-Trifluoropyridine
76469-41-5 98.0%
25g
2,123.10 2021-05-17
Chemenu
CM326190-10g
2,3,5-trifluoropyridine
76469-41-5 95%+
10g
$67 2021-08-18
Chemenu
CM326190-25g
2,3,5-trifluoropyridine
76469-41-5 95%+
25g
$116 2021-08-18
Chemenu
CM326190-50g
2,3,5-trifluoropyridine
76469-41-5 95%+
50g
$203 2021-08-18
Chemenu
CM326190-100g
2,3,5-trifluoropyridine
76469-41-5 95%+
100g
$358 2021-08-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T60560-1g
2,3,5-Trifluoropyridine
76469-41-5 98%
1g
¥71.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T60560-5g
2,3,5-Trifluoropyridine
76469-41-5 98%
5g
¥263.0 2023-09-06

2,3,5-Trifluoropyridine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Toluene-d8 ;  -30 °C; 20 h, -15 °C
2.1 Solvents: Toluene-d8 ;  2 h, rt
3.1 Solvents: Toluene ;  3 d, rt
4.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Toluene ;  3 d, rt
2.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
2.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Toluene-d8 ;  2 h, rt
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Toluene-d8 ;  -30 °C; 20 h, -15 °C
2.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
3.1 Solvents: Toluene ;  3 d, rt
4.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Triethylsilane Catalysts: (OC-6-43)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Tetrahydrofuran ;  19.45 h, 343 K
Riferimento
Catalytic Hydrodefluorination of Aromatic Fluorocarbons by Ruthenium N-Heterocyclic Carbene Complexes
Reade, Steven P.; et al, Journal of the American Chemical Society, 2009, 131(5), 1847-1861

2,3,5-Trifluoropyridine Raw materials

2,3,5-Trifluoropyridine Preparation Products

2,3,5-Trifluoropyridine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:76469-41-5)2,3,5-Trifluoropyridine
Numero d'ordine:A838716
Stato delle scorte:in Stock
Quantità:100.0g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:43
Prezzo ($):246.0
Email:sales@amadischem.com

2,3,5-Trifluoropyridine Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:76469-41-5)2,3,5-Trifluoropyridine
A838716
Purezza:99%
Quantità:100.0g
Prezzo ($):246.0
Email